

# physical and chemical properties of 3,5-Difluoro-2-methoxyaniline

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 3,5-Difluoro-2-methoxyaniline

Cat. No.: B1319568

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## An In-depth Technical Guide to 3,5-Difluoro-2-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**3,5-Difluoro-2-methoxyaniline** is a substituted aniline derivative with significant potential in various scientific and industrial applications.<sup>[1]</sup> Its unique molecular architecture, featuring two fluorine atoms and a methoxy group on the aniline ring, imparts distinct electronic and steric properties that make it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and high-energy materials.<sup>[1][2]</sup> This technical guide provides a comprehensive overview of the physical and chemical properties of **3,5-Difluoro-2-methoxyaniline**, along with available information on its synthesis and safety considerations.

### Chemical and Physical Properties

**3,5-Difluoro-2-methoxyaniline** is a light yellow liquid with a characteristic odor at room temperature.<sup>[2]</sup> While extensive experimental data on its physical properties is not readily available in the public domain, some key identifiers and predicted values have been compiled.

Table 1: Physical and Chemical Properties of **3,5-Difluoro-2-methoxyaniline**

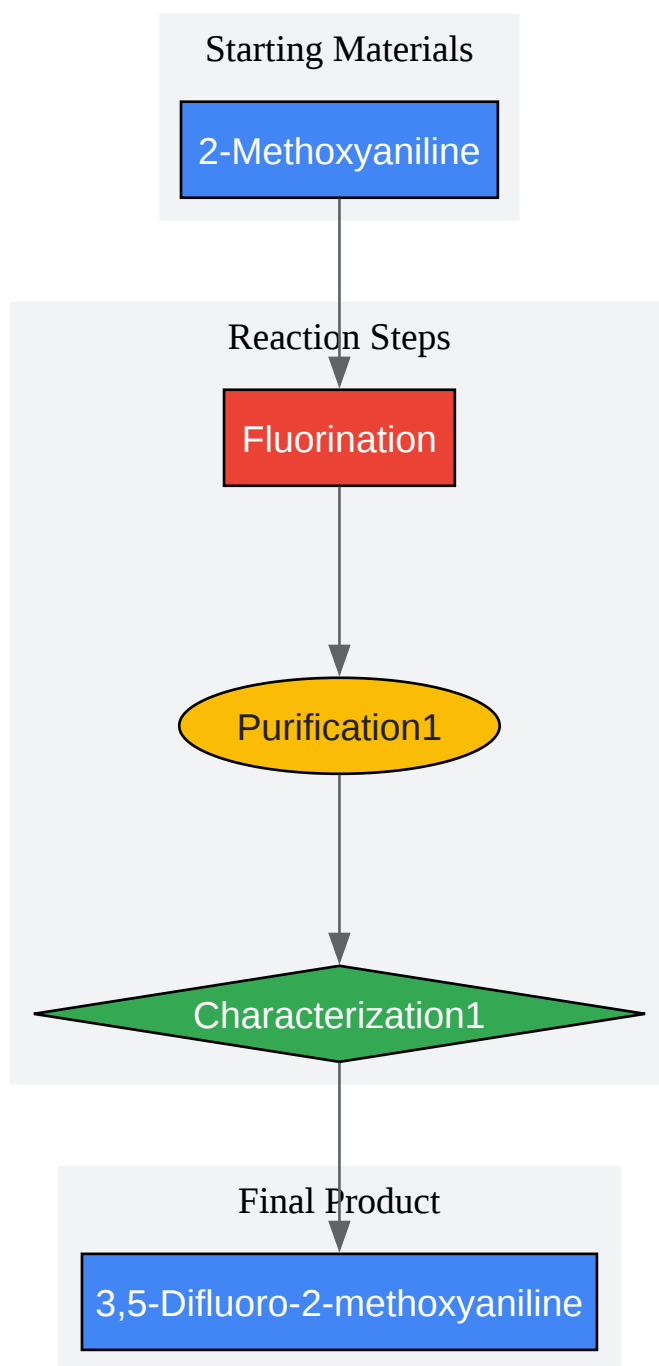
Property	Value	Source
CAS Number	41860-67-7	[2]
Molecular Formula	C <sub>7</sub> H <sub>7</sub> F <sub>2</sub> NO	[2]
Molecular Weight	159.13 g/mol	[2]
Appearance	Light yellow liquid	[2]
Refractive Index (predicted)	1.507	

## Synthesis

The synthesis of **3,5-Difluoro-2-methoxyaniline** can be approached through several general strategies, typically involving multi-step sequences. While specific, detailed experimental protocols for its direct synthesis are not widely published, the following conceptual pathways are recognized:

- **Fluorination of 2-Methoxyaniline:** This approach involves the direct fluorination of 2-methoxyaniline. Electrophilic fluorinating agents would be required to introduce the two fluorine atoms at the 3 and 5 positions. The reaction conditions would need to be carefully controlled to achieve the desired regioselectivity.
- **Amination of a Precursor:** An alternative route involves the synthesis of a precursor molecule containing the desired difluoro-methoxy-substituted benzene ring, followed by the introduction of the amino group. This could be achieved, for example, by the reduction of a corresponding nitro-substituted compound.
- **Modification of a Substituted Aniline:** A plausible laboratory synthesis could start from a commercially available substituted aniline, such as 3,5-difluoroaniline. The challenge would lie in the selective introduction of the methoxy group at the 2-position.

A general workflow for a potential synthesis is outlined below.



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Figure 1: A conceptual workflow for the synthesis of **3,5-Difluoro-2-methoxyaniline** starting from 2-methoxyaniline.

## Reactivity and Chemical Behavior

The chemical reactivity of **3,5-Difluoro-2-methoxyaniline** is dictated by the interplay of its functional groups: the electron-donating amino and methoxy groups and the electron-withdrawing fluorine atoms.

- **Electrophilic Aromatic Substitution:** The amino and methoxy groups are ortho-, para-directing and activating. However, the positions ortho and para to the amino group are either substituted or sterically hindered. The fluorine atoms are deactivating. The overall effect on the rate and regioselectivity of electrophilic substitution reactions would need to be determined experimentally.
- **Reactions of the Amino Group:** The primary amine functionality allows for a wide range of reactions, including diazotization, acylation, and alkylation. These reactions provide pathways for further functionalization and the synthesis of more complex molecules.

## Spectroscopic Data

Detailed spectroscopic data (NMR, IR, Mass Spectrometry) for **3,5-Difluoro-2-methoxyaniline** is not readily available in public databases. For structural confirmation and characterization, it is recommended to acquire this data upon synthesis or procurement. For reference, the spectral data of the related compound, 3,5-difluoroaniline, is available and can provide some comparative insights.

## Safety and Handling

A specific Material Safety Data Sheet (MSDS) for **3,5-Difluoro-2-methoxyaniline** is not widely available. However, based on the safety information for structurally related anilines, such as 3,5-difluoroaniline, it should be handled with caution. Anilines are generally considered toxic and can be harmful if inhaled, ingested, or absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

General Safety Precautions:

- Avoid contact with skin, eyes, and clothing.
- Avoid inhalation of vapor or mist.

- Keep away from heat, sparks, and open flames.
- Store in a tightly sealed container in a cool, dry, and well-ventilated area.

## Applications

The unique substitution pattern of **3,5-Difluoro-2-methoxyaniline** makes it a valuable building block in several areas:

- **Pharmaceutical and Agrochemical Synthesis:** As a functionalized aniline, it serves as a precursor for the synthesis of more complex molecules with potential biological activity.<sup>[1][2]</sup> The fluorine and methoxy groups can influence properties such as metabolic stability, binding affinity, and bioavailability.
- **High-Energy Materials:** This compound has been identified for use in the formulation of melt-cast explosives.<sup>[2]</sup>
- **Chemical Research:** It is a useful intermediate for the development of novel organic compounds and materials.<sup>[1]</sup>

## Conclusion

**3,5-Difluoro-2-methoxyaniline** is a specialty chemical with promising applications in drug discovery, agrochemical development, and materials science. While a comprehensive set of experimental data on its physical and chemical properties is still emerging, this guide provides a summary of the currently available information. Researchers and scientists working with this compound should prioritize obtaining detailed analytical and safety data to ensure its safe and effective use. The synthetic pathways outlined offer a starting point for its preparation, and its versatile reactivity opens up numerous possibilities for the creation of novel and functionalized molecules.

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## References

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- To cite this document: BenchChem. [physical and chemical properties of 3,5-Difluoro-2-methoxyaniline]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1319568#physical-and-chemical-properties-of-3-5-difluoro-2-methoxyaniline]

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